2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-10-13-8-17-16(23-13)19-5-3-18(4-6-19)9-12-1-2-14-15(7-12)22-11-21-14/h1-2,7-8,10H,3-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKNIQUJCMYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(S4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step often starts with the condensation of catechol with formaldehyde to form the benzodioxole ring.
Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Thiazole Ring Synthesis: The final step involves the formation of the thiazole ring, which can be achieved through the reaction of the piperazine derivative with appropriate thioamide and aldehyde precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are crucial for its applications:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds often demonstrate antimicrobial properties. The presence of the benzodioxole moiety may enhance this activity by improving membrane permeability or interacting with bacterial enzymes .
- Anticancer Properties : Thiazoles are known for their potential anticancer effects. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .
- Neuroprotective Effects : Some studies suggest that compounds similar to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Applications in Drug Development
The compound's diverse biological activities open avenues for its use in various therapeutic contexts:
Pharmaceutical Formulations
- Targeted Drug Delivery : The unique structure allows for modifications that can enhance solubility and bioavailability, which are critical for oral and parenteral formulations.
- Combination Therapies : It can be used in combination with other drugs to enhance therapeutic efficacy against resistant strains of bacteria or cancer cells.
Research Applications
- Biological Assays : The compound can be utilized in assays to study enzyme inhibition or receptor binding, providing insights into its mechanism of action.
- Lead Compound in Synthesis : It serves as a lead compound for the synthesis of new derivatives with improved biological profiles.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazino Group
Key Analogs :
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5):
- Replaces the benzodioxolylmethyl group with a methyl substituent.
- Molecular Weight: 211.28 g/mol; Melting Point: 74.5–76.5°C .
- Lower molecular weight and simpler structure may enhance synthetic accessibility but reduce receptor-binding specificity compared to the benzodioxole analog.
Quinolonecarboxylic Acid Derivatives (5j, 5k, 5l, 5m): Feature a piperazino group linked to sulfonylaryl substituents (e.g., 4-chlorobenzenesulfonyl, 4-trifluoromethoxybenzenesulfonyl). Yields: 76–80% via nucleophilic substitution reactions .
Piribedil: Shares the 4-(1,3-benzodioxol-5-ylmethyl)piperazino group but replaces the thiazole-carbaldehyde with a pyrimidine ring. Therapeutic Function: Peripheral vasodilator, indicating the benzodioxole-piperazino moiety’s role in modulating vascular activity .
Core Heterocycle Variations
4-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-1H-imidazol-2-amine :
- Replaces the thiazole with an imidazole core.
- Classified as an alkaloid, suggesting natural product-inspired bioactivity .
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic Acid Hydrochloride: Substitutes the thiazole with a pentanoic acid chain, demonstrating the versatility of the benzodioxole-piperazino group in diverse scaffolds .
Research Implications
- Synthetic Accessibility: The target compound’s benzodioxolylmethyl-piperazino group may require multi-step synthesis, contrasting with simpler analogs like 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, which is commercially available .
- Biological Potential: While direct activity data for the target compound is absent, structural parallels to Piribedil and alkaloids suggest possible applications in vasodilation or neuropharmacology .
Biological Activity
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates a benzodioxole moiety, which is known for its biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 345.39 g/mol
- CAS Number : 1480776
This compound features a thiazole ring linked to a piperazine derivative with a benzodioxole substituent, which is thought to enhance its biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing benzodioxole and thiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can modulate key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced tumor growth and enhanced cancer cell death .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Its structural components suggest that it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways. Preliminary studies have indicated promising results against various bacterial strains .
In Vitro Studies
A study conducted on the compound's efficacy against cancer cell lines revealed that it significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Antimicrobial Evaluation
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent. The mechanism appears to involve disruption of membrane integrity and inhibition of protein synthesis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via MAPK pathway |
| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |
| Escherichia coli | 32 | Disruption of membrane integrity |
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalysts : Use Pd/C or CuI for cross-coupling steps to minimize byproducts .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm piperazine-thiazole connectivity and benzodioxole substitution patterns. Use DMSO-d₆ to resolve aldehyde proton signals at δ 9.8–10.2 ppm .
- IR : Validate carbonyl (C=O) stretching vibrations at 1680–1700 cm⁻¹ and thiazole C=N bands at 1600–1620 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₁₇H₁₈N₃O₃S: 344.09 g/mol) and detect fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Address discrepancies by:
- Standardized bioassays : Use dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) to quantify potency. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- SAR studies : Compare bioactivity of derivatives with modified substituents (e.g., replacing benzodioxole with fluorophenyl groups). Reduced activity in analogs lacking the piperazine-thiazole linkage suggests target specificity .
- Target validation : Perform kinase inhibition assays or receptor-binding studies (e.g., SPR) to identify primary molecular targets .
Advanced: What computational approaches are used to predict binding affinities and mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. Prioritize binding poses with hydrogen bonds to the thiazole carbaldehyde and piperazine nitrogen .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank efficacy .
- Pharmacophore modeling : Identify essential features (e.g., benzodioxole hydrophobicity, aldehyde polarity) using MOE. Validate with QSAR models (R² > 0.85) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product. Monitor purity via TLC (Rf = 0.5 in ethyl acetate/hexane) .
- Chromatography :
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) .
- HPLC : C18 column, isocratic mode (acetonitrile/water 60:40), flow rate 1 mL/min. Retention time ~8.2 min .
- Distillation : Remove low-boiling-point impurities under reduced pressure (50°C, 10 mmHg) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications :
- Functional group tuning :
- Reduce aldehyde to alcohol (NaBH₄) or oxidize to carboxylic acid (KMnO₄) to probe polarity effects .
- High-throughput screening : Use parallel synthesis (96-well plates) to generate 50–100 derivatives. Evaluate libraries via phenotypic assays (e.g., apoptosis, ROS generation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
